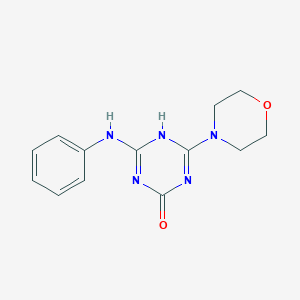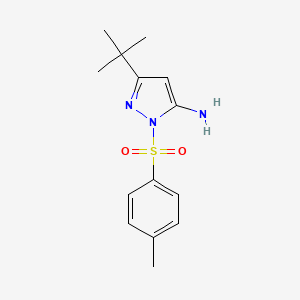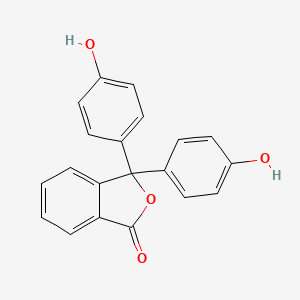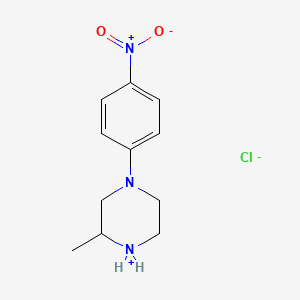
6-oxohexadecanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxohexadecanoic acid is a long-chain fatty acid with the molecular formula C16H30O3 It is characterized by the presence of an oxo group at the sixth carbon position of the hexadecanoic acid chainIt is a ω-oxo fatty acid, which means it has an oxo group at the terminal end of the carbon chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Oxohexadecanoic acid can be synthesized through various methods. One common method involves the oxidation of hexadecanoic acid using specific oxidizing agents. For instance, the oxidation of hexadecanoic acid with potassium permanganate or chromium trioxide can yield this compound. Another method involves the enzymatic oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274. This method involves incubating 6-aminohexanoic acid with the enzyme and catalase at 30°C for 30 hours in a potassium phosphate buffer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of biocatalysts, such as the ω-amino group-oxidizing enzyme, is preferred due to its high yield and environmentally friendly nature. The reaction conditions are optimized to ensure maximum conversion of the starting material to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Oxohexadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be further oxidized to produce diacids.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of hexadecanol.
Substitution: The oxo group can be substituted with other functional groups using appropriate reagents. For instance, the reaction with hydrazine can yield hydrazones.
Major Products Formed: The major products formed from the oxidation of this compound are diacids. Reduction reactions yield alcohols, while substitution reactions can produce various derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
6-Oxohexadecanoic acid has several scientific research applications across various fields:
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Serves as a model compound for studying oxidation and reduction reactions.
Biology:
- Investigated for its role as a metabolite in various biological systems.
- Studied for its potential involvement in metabolic pathways in plants and animals .
Medicine:
- Explored for its potential therapeutic applications due to its structural similarity to other biologically active fatty acids.
- Investigated for its role in lipid metabolism and its potential impact on health.
Industry:
- Used in the production of biodegradable polymers and other industrial chemicals.
- Serves as a raw material for the synthesis of functionalized polycaprolactones with tunable properties .
Wirkmechanismus
The mechanism of action of 6-oxohexadecanoic acid involves its interaction with various enzymes and metabolic pathways. For instance, it can be oxidized by cytochrome P450 enzymes to produce diacids. These enzymes facilitate the transfer of electrons to the oxo group, leading to its conversion to a carboxylic acid. The compound can also undergo reduction reactions, where reducing agents donate electrons to the oxo group, converting it to an alcohol .
Vergleich Mit ähnlichen Verbindungen
Hexadecanoic acid: A saturated fatty acid without the oxo group.
16-Hydroxy-10-oxohexadecanoic acid: A similar compound with an additional hydroxy group at the sixteenth carbon position.
16-Oxopalmitic acid: Another oxo fatty acid with similar structural features.
Uniqueness: 6-Oxohexadecanoic acid is unique due to the presence of the oxo group at the sixth carbon position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific oxidation and reduction reactions that are not possible with other similar compounds. Additionally, its role as a metabolite in various biological systems further distinguishes it from other fatty acids .
Eigenschaften
IUPAC Name |
6-oxohexadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h2-14H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAPLVQPMSGGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N'-[(1E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B7763863.png)



![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide;hydrochloride](/img/structure/B7763878.png)

